molecular formula C14H17Cl2NO B13738210 N-(p-Chloro-alpha-methylphenethyl)furfurylamine hydrochloride CAS No. 14898-09-0

N-(p-Chloro-alpha-methylphenethyl)furfurylamine hydrochloride

Cat. No.: B13738210
CAS No.: 14898-09-0
M. Wt: 286.2 g/mol
InChI Key: FLCXSGRXVJKPSW-UHFFFAOYSA-N
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Description

N-(p-Chloro-alpha-methylphenethyl)furfurylamine hydrochloride is a synthetic amine derivative featuring a furfurylamine backbone substituted with a p-chloro-alpha-methylphenethyl group. The compound’s structure combines a furan ring (furfuryl group) with a phenethyl moiety modified by a chlorine atom at the para position and a methyl group at the alpha carbon. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form.

Properties

CAS No.

14898-09-0

Molecular Formula

C14H17Cl2NO

Molecular Weight

286.2 g/mol

IUPAC Name

1-(4-chlorophenyl)propan-2-yl-(furan-2-ylmethyl)azanium;chloride

InChI

InChI=1S/C14H16ClNO.ClH/c1-11(16-10-14-3-2-8-17-14)9-12-4-6-13(15)7-5-12;/h2-8,11,16H,9-10H2,1H3;1H

InChI Key

FLCXSGRXVJKPSW-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)Cl)[NH2+]CC2=CC=CO2.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(p-Chloro-alpha-methylphenethyl)furfurylamine hydrochloride typically involves the reaction of p-chloro-alpha-methylphenethylamine with furfural under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(p-Chloro-alpha-methylphenethyl)furfurylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced amines. Substitution reactions can result in a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of N-(p-Chloro-alpha-methylphenethyl)furfurylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of N-(p-Chloro-alpha-methylphenethyl)furfurylamine hydrochloride with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Pharmacological Activity pKa (Predicted/Reported)
This compound C₁₄H₁₉Cl₂NO·HCl ~333.7* Furfurylamine, p-chloro-phenethyl, methyl Not explicitly reported ~8.5–9.5 (amine)
Ranitidine Hydrochloride () C₁₃H₂₂N₄O₃S·HCl 350.86 Furfurylamine, nitrovinyl, thiomethyl H₂-receptor antagonist pK₁ 1.8; pK₂ 8.2
N-Ethylfurfurylamine Hydrochloride () C₇H₁₂ClNO 169.63 Furfurylamine, ethyl Not reported ~9.0 (amine)
Furfurylamine Hydrochloride () C₅H₁₀ClNO 135.59 Furfurylamine Intermediate in synthesis ~9.1 (amine)

*Estimated based on structural similarity.

Key Observations:
  • Substituent Effects : The p-chloro-alpha-methylphenethyl group in the target compound introduces significant steric bulk and lipophilicity compared to simpler analogs like N-ethylfurfurylamine hydrochloride. This may enhance membrane permeability but reduce aqueous solubility.
  • Pharmacological Relevance : Unlike ranitidine, which includes a thiomethyl-nitrovinyl chain for H₂-receptor binding, the target compound’s phenethyl group may shift its activity toward other receptor systems (e.g., adrenergic or serotonergic pathways).
  • pKa Trends : The amine pKa values (~8.2–9.5) are consistent across furfurylamine derivatives, suggesting similar ionization behavior under physiological conditions .

Physicochemical and Thermal Properties

  • Thermal Stability : While direct data for the target compound is unavailable, furfurylamine-containing polymers () demonstrate that furan moieties enhance crosslinking and thermal stability. For example, benzoxazine polymers with furfurylamine achieve ~54% char yield at 800°C . This suggests that the target compound’s furan ring could contribute to thermal resilience in material science applications.
  • Solubility : Hydrochloride salts generally exhibit higher water solubility than free bases. Ranitidine hydrochloride’s solubility profile (freely soluble in water) implies that the target compound may share similar solubility traits, modulated by its aromatic substituents.

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